molecular formula C12H13NO3 B2837869 2-(5-ethoxy-1H-indol-3-yl)acetic acid CAS No. 857809-50-8

2-(5-ethoxy-1H-indol-3-yl)acetic acid

Cat. No.: B2837869
CAS No.: 857809-50-8
M. Wt: 219.24
InChI Key: JADLKAXYGRNFKN-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-(5-ethoxy-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the ethoxy group and the acetic acid moiety. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Chemical Reactions Analysis

2-(5-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro groups .

Scientific Research Applications

2-(5-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(5-ethoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and 5-hydroxyindole-3-acetic acid. While all these compounds share the indole core, their substituents and functional groups confer different properties and activities. For instance:

The unique ethoxy group in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications.

Biological Activity

2-(5-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3. It features an ethoxy group at the 5-position of the indole ring and an acetic acid moiety at the 2-position. The structural similarity to indole-3-acetic acid, a known plant hormone, suggests significant biological relevance.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Indole derivatives are known to modulate cellular pathways by influencing gene expression and cell signaling. These interactions can lead to:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression, similar to other indole derivatives that exhibit potent enzyme inhibition characteristics.
  • Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to increased cytotoxicity .

Biological Activities

The compound displays a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and others. Its mechanism involves inducing apoptosis and disrupting microtubule dynamics .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a variety of pathogens, indicating potential use in treating infections.
  • Antioxidant Effects : The compound may also exert antioxidant effects, counteracting oxidative stress in cells, which is crucial for maintaining cellular health and preventing damage from free radicals.

Case Studies and Experimental Results

A summary of key findings from recent studies on this compound is presented below:

StudyBiological ActivityIC50 ValuesNotes
Anticancer (MCF-7)0.32 - 0.81 μMSignificant growth inhibition observed
AntimicrobialNot specifiedEffective against multiple bacterial strains
AntioxidantNot specifiedExhibits protective effects against oxidative damage

Properties

IUPAC Name

2-(5-ethoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADLKAXYGRNFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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